molecular formula C13H14N2 B2946746 4,4'-Methylene-D2-dianiline CAS No. 215590-72-0

4,4'-Methylene-D2-dianiline

Cat. No.: B2946746
CAS No.: 215590-72-0
M. Wt: 200.281
InChI Key: YBRVSVVVWCFQMG-KNXIQCGSSA-N
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Description

4,4’-Methylene-D2-dianiline is an organic compound with the chemical formula CH2(C6H4NH2)2. It is a colorless solid, although commercial samples can appear yellow or brown. This compound is primarily used as a precursor in the production of polyurethanes and other polymer materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Methylene-D2-dianiline is synthesized by the reaction of formaldehyde and aniline in the presence of hydrochloric acid. The reaction typically involves mixing aniline and formaldehyde in a molar ratio of 2:1, followed by the addition of hydrochloric acid as a catalyst. The mixture is then heated to around 80-90°C for several hours to complete the reaction .

Industrial Production Methods

On an industrial scale, the production of 4,4’-Methylene-D2-dianiline follows a similar process. The reaction is carried out in large reactors, and the product is purified through crystallization and distillation to obtain a high-purity compound. The purified 4,4’-Methylene-D2-dianiline is then used as a precursor for the production of methylene diphenyl diisocyanate, which is a key component in the manufacture of polyurethane foams .

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylene-D2-dianiline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-Methylene-D2-dianiline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Methylene-D2-dianiline involves its interaction with various molecular targets and pathways. In polymer chemistry, it acts as a monomer that undergoes polymerization reactions to form high-performance polymers. The amino groups in the compound can form covalent bonds with other molecules, leading to the formation of complex polymer structures .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Diaminodiphenylmethane
  • 4,4’-Methylenebisbenzenamine
  • Bis(4-aminophenyl)methane

Uniqueness

4,4’-Methylene-D2-dianiline is unique due to its high reactivity and versatility in forming various polymer materials. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-[(4-aminophenyl)-dideuteriomethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i9D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRVSVVVWCFQMG-KNXIQCGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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